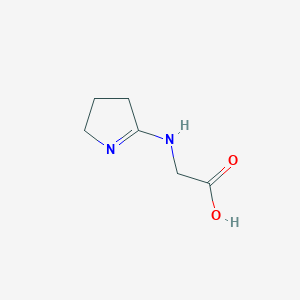
Glycine, N,N-dicyclohexyl-
Descripción general
Descripción
“Glycine, N,N-dicyclohexyl-” is an organic compound with a molecular weight of 239.36 . Its IUPAC name is (dicyclohexylamino)acetic acid . It is a derivative of glycine, one of the simplest amino acids occurring in nature .
Synthesis Analysis
The synthesis of “Glycine, N,N-dicyclohexyl-” might involve the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . Alternative catalysts for this conversion include the highly nucleophilic OP (MeNCH2CH2)3N .Molecular Structure Analysis
The molecular structure of “Glycine, N,N-dicyclohexyl-” is C14H25NO2 . The molecule has a linear structure . The N=C=N moiety gives a characteristic IR spectroscopic signature at 2117 cm−1 .Chemical Reactions Analysis
“Glycine, N,N-dicyclohexyl-” might be involved in various chemical reactions. For instance, it could be used in the Steglich esterification, a method for the formation of esters under mild conditions . Moreover, it could also be involved in the mechanochemical synthesis of glycine under compression and shear at room temperature .Physical And Chemical Properties Analysis
“Glycine, N,N-dicyclohexyl-” is a waxy white solid with a sweet odor . It is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . The low melting point of this material allows it to be melted for easy handling .Aplicaciones Científicas De Investigación
Plant Stress Resistance
Glycine betaine (GB) and proline, accumulating in response to environmental stresses in plants, play a role in osmotic adjustment and enzyme and membrane integrity maintenance. GB's application has been shown to increase growth and crop yield under stress conditions, though optimal concentrations and application times vary by species (Ashraf & Foolad, 2007).
Glycine Uptake in Agriculture
In agricultural settings, plants like Phleum pratense and Trifolium hybridum uptake glycine, indicating its role in plant nitrogen metabolism. This uptake, involving intact amino acids, suggests a complex interaction between glycine and plant growth (Näsholm, Huss-Danell, & Högberg, 2000).
Metabolic Diseases and Obesity
Glycine is crucial in metabolic pathways, including glutathione synthesis and one-carbon metabolism. In obesity, type 2 diabetes, and non-alcoholic fatty liver disease, low glycine levels are observed, and supplementation may have beneficial effects (Alves et al., 2019).
Antimicrobial Effects
Glycine has shown potential as an antimicrobial agent against Helicobacter pylori, both alone and in combination with antibiotics like amoxicillin. It offers a new approach to treating H. pylori-associated diseases (Minami et al., 2004).
Nutritional and Health Benefits
Glycine plays a key role in metabolic regulation, anti-oxidative reactions, and neurological function, and is used to enhance protein synthesis, wound healing, immunity, and to treat metabolic disorders in various diseases (Wang et al., 2013).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that acetic acid, a related compound, has been shown to affect various biochemical pathways, including glycolysis and fatty acid utilization .
Pharmacokinetics
The compound’s physical properties, such as its predicted boiling point of 38196° C and density of 107 g/cm^3, may influence its bioavailability .
Propiedades
IUPAC Name |
2-(dicyclohexylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBUINLKXFHHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390385 | |
| Record name | Glycine, N,N-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102964-47-6 | |
| Record name | Glycine, N,N-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)





![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)



![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)